molecular formula C9H9N3O3 B1607898 9-Nitro-1,2,3,4-tetrahydro-5H-1,4-benzodiazepin-5-one CAS No. 328546-65-2

9-Nitro-1,2,3,4-tetrahydro-5H-1,4-benzodiazepin-5-one

Cat. No. B1607898
Key on ui cas rn: 328546-65-2
M. Wt: 207.19 g/mol
InChI Key: ZSLHWCFNYIEQJJ-UHFFFAOYSA-N
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Patent
US06201119B1

Procedure details

A mixture of 11.7 parts of methyl 2-bromo-3-nitrobenzoate, 8.1 parts of 1,2-ethanediamine mononohydrate and 40 parts of 1-butanol was stirred for ½ hour at reflux temperature. The reaction mixture was evaporated and the residue was diluted with 50 parts of water. The precipitate was filtered off and washed with water and 2-propanol. It was then recrystallized from 2-methoxyethanol, yielding 6.5 parts of 2,3,4,5-tetrahydro-9-nitro-1H-1,4-benzodiazepin-5-one; m.p. 191-195° C. (interm. 1).
[Compound]
Name
11.7
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[C:2]1[C:11]([N+:12]([O-:14])=[O:13])=[CH:10][CH:9]=[CH:8][C:3]=1[C:4]([O:6]C)=O.[CH2:15]([NH2:18])[CH2:16][NH2:17]>C(O)CCC>[N+:12]([C:11]1[C:2]2[NH:18][CH2:15][CH2:16][NH:17][C:4](=[O:6])[C:3]=2[CH:8]=[CH:9][CH:10]=1)([O-:14])=[O:13]

Inputs

Step One
Name
11.7
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=C(C(=O)OC)C=CC=C1[N+](=O)[O-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CN)N
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(CCC)O

Conditions

Stirring
Type
CUSTOM
Details
was stirred for ½ hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperature
CUSTOM
Type
CUSTOM
Details
The reaction mixture was evaporated
ADDITION
Type
ADDITION
Details
the residue was diluted with 50 parts of water
FILTRATION
Type
FILTRATION
Details
The precipitate was filtered off
WASH
Type
WASH
Details
washed with water and 2-propanol
CUSTOM
Type
CUSTOM
Details
It was then recrystallized from 2-methoxyethanol

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=CC=2C(NCCNC21)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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